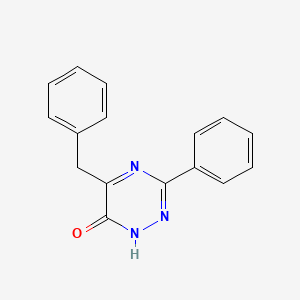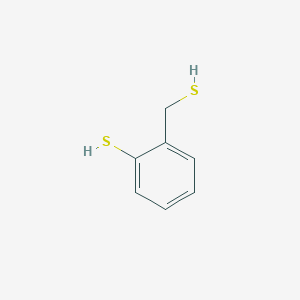![molecular formula C10H14N2 B8654581 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)
2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine: is an organic compound that features a cyclopropyl ring attached to a pyridine ring, with an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-pyridylcyclopropane with ethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .
科学的研究の応用
Chemistry: In chemistry, 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the cyclopropyl and pyridine rings provide structural stability and facilitate binding to target sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- 1-(Pyridin-3-yl)cyclopropylmethanamine
- (1-Pyridin-3-yl-cyclopropyl)-acetic acid
- 1-(Pyridin-3-yl)cyclopropylmethanol
Comparison: The cyclopropyl ring provides additional rigidity, making it a valuable scaffold for the design of new molecules with specific properties .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-(1-pyridin-3-ylcyclopropyl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-10(3-4-10)9-2-1-7-12-8-9/h1-2,7-8H,3-6,11H2 |
InChIキー |
HBIIJAIGWUOIGD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCN)C2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














